molecular formula C16H19N5O2S B2444382 3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine CAS No. 1351607-88-9

3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine

Cat. No.: B2444382
CAS No.: 1351607-88-9
M. Wt: 345.42
InChI Key: ZNHMWXQIHBHVAR-UHFFFAOYSA-N
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Description

3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is a useful research compound. Its molecular formula is C16H19N5O2S and its molecular weight is 345.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

Some new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized, showing in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity. These findings suggest a potential application in developing antimicrobial agents (A. Bhatt, R. Kant, R. Singh, 2016).

Crystal Engineering

In crystal engineering, pyridines have been utilized as molecular building blocks, which can disrupt hydrogen-bonded dimers within drug crystals, providing access to both co-crystals and salts. This application indicates the role of pyridine derivatives in designing flexible drug formulations (E. Elacqua et al., 2013).

Anticancer and Antidiabetic Activity

Derivatives have been prepared with potential anticancer activity toward human cancer cell lines, illustrating the application in cancer therapy research (J. Sławiński et al., 2015). Furthermore, a family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating a role in developing anti-diabetic medications (B. Bindu, S. Vijayalakshmi, A. Manikandan, 2019).

Antimicrobial Agents

Synthesis of novel heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents has been explored, further underscoring the compound's utility in antibacterial research (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Reconfigurable Exteriors in Drug Design

The chameleon-like behavior of tautomers at the co-crystal–salt boundary, facilitated by sulfadiazine and pyridines, highlights an innovative approach in drug design, allowing for the creation of materials with reconfigurable exteriors (E. Elacqua et al., 2013).

Mechanism of Action

Target of Action

Similar compounds with a piperazin-1-yl moiety have been reported to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.

Mode of Action

Compounds with similar structures have been shown to inhibit tubulin polymerization . This suggests that 3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine may interact with tubulin and potentially inhibit its polymerization, although this needs to be confirmed with further studies.

Biochemical Pathways

The inhibition of tubulin polymerization affects the formation of the mitotic spindle, which is essential for cell division . This can lead to cell cycle arrest and apoptosis, or programmed cell death . Therefore, the compound may have an impact on cell proliferation pathways.

Result of Action

The potential result of the compound’s action, based on the effects of similar compounds, could be the induction of apoptosis in cells . This is due to the possible inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent programmed cell death .

Properties

IUPAC Name

3-(4-cyclopropylsulfonylpiperazin-1-yl)-6-pyridin-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c22-24(23,13-4-5-13)21-11-9-20(10-12-21)16-7-6-15(18-19-16)14-3-1-2-8-17-14/h1-3,6-8,13H,4-5,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHMWXQIHBHVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.